3-Fluorocyclobutanecarboxylic acid

Description

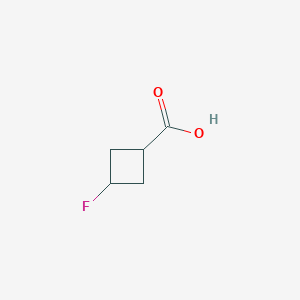

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHCYIDZUPZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595617, DTXSID201273464, DTXSID901283185 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-96-7, 123812-79-3, 123812-78-2 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorocyclobutanecarboxylic acid molecular weight

An In-Depth Technical Guide to 3-Fluorocyclobutanecarboxylic Acid: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal fluorinated building block for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the rigid cyclobutane scaffold imparts unique physicochemical properties that are highly desirable in medicinal chemistry and materials science. This document details the compound's fundamental properties, outlines robust synthetic pathways, describes state-of-the-art analytical methodologies for its characterization, and explores its applications, particularly in the development of novel therapeutics. The content is grounded in established scientific literature, providing field-proven insights and validated protocols to support advanced research and development endeavors.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] Fluorine's high electronegativity and small atomic radius can profoundly modulate a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the conformationally constrained cyclobutane ring, these effects are amplified, offering a three-dimensional chemical space that is distinct from traditional aromatic systems.[3]

This compound emerges as a particularly valuable building block. It combines the rigid cyclobutane core, which can serve as a bioisostere for phenyl rings or other moieties, with a fluorine atom that enhances key pharmacokinetic properties.[3] The carboxylic acid group provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into a wide array of complex molecular architectures. Its derivatives have shown significant promise, most notably in the development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging in oncology.[4][5] This guide serves as a senior-level resource for understanding and utilizing this potent synthetic intermediate.

Physicochemical Properties and Structural Data

The precise molecular characteristics of this compound are fundamental to its application. The fluorine substituent significantly influences the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

Below is the chemical structure of this compound.

Caption: 2D Structure of this compound.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

| Appearance | Solid (Typical) |

| CAS Number | 481-34-5 (cis/trans mixture) |

| Acidity (pKa) | Fluorination lowers the pKa compared to the non-fluorinated analog, increasing acidity.[3] |

| Lipophilicity (LogP) | The impact on lipophilicity is stereoisomer-dependent; trans-isomers are generally more lipophilic.[3] |

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the widespread application of this compound. Multigram syntheses have been developed, often starting from commercially available cyclobutanone.[6] The key transformation involves a nucleophilic fluorination step.

The diagram below illustrates a common synthetic pathway.

Caption: Generalized synthetic pathway to this compound.

Protocol: Representative Synthesis

The following protocol is a conceptual representation based on established methodologies for producing fluorinated cyclobutanes.[6][7]

Objective: To synthesize this compound from a cyclobutanol precursor.

Materials:

-

3-Hydroxycyclobutanecarboxylic acid derivative (ester protected)

-

Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Fluorination Reaction Setup: Dissolve the 3-hydroxycyclobutanecarboxylic acid ester precursor in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The reaction is performed at low temperature to control the reactivity of the fluorinating agent and minimize side reactions. An inert atmosphere prevents reactions with atmospheric moisture and oxygen.

-

-

Addition of Fluorinating Agent: Add DAST dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Causality: DAST is a nucleophilic fluorinating agent that replaces the hydroxyl group with fluorine via an Sₙ2-type mechanism. The slow warming ensures the reaction proceeds to completion.

-

-

Workup and Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.

-

Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the DAST reaction, making the mixture safer to handle and facilitating extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification of Ester: Purify the crude fluorinated ester product using silica gel column chromatography.

-

Hydrolysis: Treat the purified ester with an aqueous solution of NaOH or LiOH to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Final Product Isolation: Acidify the aqueous solution with HCl to a pH of ~2. This protonates the carboxylate, causing the this compound to precipitate or become extractable into an organic solvent like ethyl acetate. Extract, dry, and concentrate the solvent to yield the final product.

-

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the next section.

-

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Workflow: Purity and Identity Confirmation

Caption: Standard analytical workflow for this compound.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a primary method for assessing purity.[8] Reversed-phase columns are typically effective for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is required prior to GC analysis.[9] The carboxyl group is converted into a less polar ester (e.g., a methyl or silyl ester), allowing for volatilization and separation. GC-MS is highly sensitive and provides definitive molecular weight information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the proton environment and stereochemistry.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.

-

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several areas of R&D.

Medicinal Chemistry and Drug Discovery

The primary application is in medicinal chemistry, where the fluorocyclobutane moiety acts as a saturated, three-dimensional bioisostere.

-

Improving Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common points of metabolic attack and increase a drug's half-life.[2]

-

Modulating Pharmacokinetics: Fluorine substitution can fine-tune lipophilicity and basicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

PET Imaging Agents: The most prominent application is in the synthesis of the synthetic amino acid analog anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine). This radiotracer is used in PET imaging for the diagnosis and staging of recurrent prostate cancer and other tumors.[4][11][12] Tumor cells often exhibit upregulated amino acid transport, leading to the accumulation of [¹⁸F]FACBC, which allows for clear visualization of malignant tissues.[11][13]

Materials Science

While less common than in pharmaceuticals, fluorinated building blocks are also of interest in materials science.[14] The incorporation of this compound into polymers can enhance thermal stability, chemical resistance, and modify dielectric properties. The carboxylic acid functionality allows it to be readily integrated into polymer backbones via esterification or amidation.[14]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally restricted core and a strategically placed fluorine atom provides a powerful lever for optimizing the properties of advanced molecules. From enhancing the pharmacokinetic profiles of new drug candidates to its validated role in clinically approved PET imaging agents, this building block offers significant advantages for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the next generation of chemical innovation.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differences in transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in inflammation, prostate cancer, and glioma cells: comparison with L-[methyl-11C]methionine and 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

The Strategic Incorporation of Fluorine: A Technical Guide to 3-Fluorocyclobutanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone of lead optimization and the development of novel therapeutics. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity and pKa—have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, small, strained ring systems bearing fluorine have garnered significant interest due to their ability to provide novel three-dimensional exit vectors and conformational restriction. This guide provides a comprehensive technical overview of 3-Fluorocyclobutanecarboxylic acid, a valuable building block at the nexus of these two powerful concepts in drug design. Its IUPAC name is This compound , also referred to as 3-fluorocyclobutane-1-carboxylic acid .

The rigid cyclobutane core, when substituted with a fluorine atom, introduces a unique conformational bias and polarity that can profoundly influence a molecule's interaction with its biological target. The carboxylic acid functionality provides a versatile handle for further synthetic elaboration, making this compound a key intermediate for accessing a diverse range of fluorinated cyclobutane derivatives, including amines, alcohols, and amides.[1] This guide will delve into the synthesis, physicochemical properties, and applications of this important building block, providing researchers with the foundational knowledge to effectively leverage its potential in their drug discovery programs.

Synthetic Strategies for this compound

The synthesis of this compound and its precursors has been approached through several routes, often starting from commercially available cyclobutane derivatives. A common and effective strategy involves the fluorination of a 3-hydroxycyclobutanecarboxylic acid precursor, which can be derived from 3-oxocyclobutanecarboxylic acid.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A prevalent synthetic pathway commences with 3-oxocyclobutanecarboxylic acid, a commercially available starting material. This approach involves the reduction of the ketone followed by fluorination.

Caption: Synthetic workflow from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of 3-fluorocyclobutylamines from 3-oxocyclobutane carboxylic acid, which involves the formation of a 3-fluorocyclobutane intermediate.[2]

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol) at 0 °C, sodium borohydride (NaBH4) is added portion-wise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of an acidic solution (e.g., dilute HCl) and the product, 3-hydroxycyclobutanecarboxylic acid, is extracted with an organic solvent.

Step 2: Deoxyfluorination

-

The dried 3-hydroxycyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

-

A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Careful quenching with a saturated aqueous solution of sodium bicarbonate is performed, followed by extraction with an organic solvent.

-

The crude product is purified by column chromatography to yield this compound.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom onto the cyclobutane ring significantly modulates the physicochemical properties of the parent molecule. These changes are critical for understanding the potential behavior of this compound and its derivatives in a biological system.

| Property | Value (Predicted/Comparative) | Rationale for Impact |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₇FO₂ | - |

| Molecular Weight | 118.11 g/mol | - |

| pKa | Lower than cyclobutanecarboxylic acid | The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity (lowering the pKa).[1] |

| logP | Higher than cyclobutanecarboxylic acid | The fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The effect on logP can be influenced by the stereochemistry of the fluorine atom relative to other substituents.[2] |

Applications in Drug Discovery and Development

The unique structural and electronic features of the 3-fluorocyclobutyl moiety make it an attractive component in the design of novel therapeutic agents. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.

As a Bioisostere and Conformational Restrictor

The 3-fluorocyclobutyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbonyl group, offering a different steric and electronic profile. The rigidity of the cyclobutane ring also restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.

Modulation of Pharmacokinetic Properties

As indicated by its predicted higher logP, the 3-fluorocyclobutyl moiety can increase the lipophilicity of a molecule. This can be strategically employed to enhance membrane permeability and absorption. However, the overall impact on properties like solubility and plasma protein binding needs to be carefully balanced during the drug design process.

Key Application: PET Imaging Agents

A prominent application of a derivative of this compound is in the field of Positron Emission Tomography (PET) imaging. The amino acid analogue, 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (commonly known as Fluciclovine F 18 or Axumin® ), is a clinically approved PET tracer for the detection of recurrent prostate cancer.

Caption: Pathway from this compound to a PET imaging agent.

This radiotracer is transported into cancer cells via amino acid transporters, which are often upregulated in tumors. The presence of the fluorine-18 isotope allows for the visualization of areas of increased amino acid transport, thereby identifying sites of cancer recurrence.

Characterization Data

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is scarce, the following are expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum would be complex due to the cyclobutane ring puckering and coupling to the fluorine atom. One would expect to see multiplets for the cyclobutane protons, with the proton geminal to the fluorine atom showing a large doublet of triplets or a more complex pattern due to coupling with both the adjacent protons and the fluorine. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon spectrum would show distinct signals for the four carbons of the cyclobutane ring and the carbonyl carbon. The carbon bearing the fluorine atom would appear as a doublet due to one-bond C-F coupling, and its chemical shift would be significantly downfield compared to the other methylene carbons. The other cyclobutane carbons may also show smaller couplings to the fluorine atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (118.04 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the fluorine atom.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a strained ring system and the potent electronic effects of fluorine provides a versatile platform for the design of novel molecules with enhanced biological and pharmacological properties. From its synthesis to its application in advanced medical imaging, this building block offers a wealth of opportunities for researchers and scientists. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into small molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among the diverse array of fluorinated building blocks, 3-Fluorocyclobutanecarboxylic acid stands out as a versatile scaffold. Its rigid four-membered ring introduces conformational constraint, a desirable feature in drug discovery for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutics.

Molecular Structure and Key Identifiers

This compound exists as cis and trans diastereomers, arising from the relative orientation of the fluorine and carboxylic acid substituents on the cyclobutane ring. The specific isomer used can have a significant impact on the biological activity and physical properties of its derivatives.

Caption: Chemical structures of cis and trans isomers of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol [1] |

| CAS Number | 122665-96-7 (mixture of cis/trans isomers)[1] |

| 123812-79-3 (trans isomer)[2] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For this compound, these properties are influenced by the interplay between the polar carboxylic acid group, the electronegative fluorine atom, and the constrained cyclobutane ring.

Table 2: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 3,3-Difluorocyclobutanecarboxylic Acid (for comparison) |

| Melting Point (°C) | Data not available | 49-52[3] |

| Boiling Point (°C) | Data not available | 205[4] |

| pKa | 4.35 (experimentally determined) | Data not available |

| Aqueous Solubility | Data not available | Data not available |

Note: Due to the limited availability of experimental data for this compound, data for the closely related 3,3-Difluorocyclobutanecarboxylic acid is provided for comparative purposes.

The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart, cyclobutanecarboxylic acid. An experimentally determined pKa of 4.35 for this compound supports this hypothesis.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for building robust structure-activity relationships. Below are detailed, field-proven protocols for key experimental determinations.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Packing the Sample: Invert the capillary and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a titrant delivery system (e.g., a burette) into the sample solution.

-

Titration: Titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Aqueous Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereomers. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the fluorine atom will show coupling to fluorine (²JHF). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct resonances. The carbonyl carbon will be the most downfield signal (around 170-180 ppm). The carbon atom bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

A strong C=O stretching absorption between 1700 and 1725 cm⁻¹.

-

A C-F stretching absorption, typically in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of conformational rigidity and the beneficial effects of fluorination. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics and the established methodologies for their determination. A thorough understanding of these properties is essential for the rational design and development of novel drug candidates based on this promising scaffold. As research in this area continues, a more complete picture of the physicochemical landscape of this compound and its derivatives will undoubtedly emerge, further enabling its application in the pursuit of new and improved therapeutics.

References

An In-depth Technical Guide to the Solubility of 3-Fluorocyclobutanecarboxylic Acid

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. 3-Fluorocyclobutanecarboxylic acid is a prime example of a fluorinated building block that offers a unique combination of a strained four-membered ring and the potent electronic effects of fluorine. Understanding the solubility of this compound is paramount for its effective application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We delve into the molecular determinants of its solubility, provide detailed, self-validating experimental protocols for its determination, and offer a framework for data interpretation and application.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The cyclobutane ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, while the fluorine atom can profoundly influence a molecule's physicochemical properties. The strategic placement of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity to biological targets[1]. Consequently, understanding the solubility of this compound, a critical parameter for drug formulation and bioavailability, is of utmost importance[2].

This guide will provide a deep dive into the factors governing the solubility of this compound. We will explore the interplay of its structural features and provide a robust framework for its experimental determination and analysis.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point for predicting solubility[3]. For this compound, we must consider the contributions of the cyclobutane ring, the carboxylic acid group, and the fluorine atom.

Molecular Structure and Polarity

The presence of a highly electronegative fluorine atom and a polar carboxylic acid group introduces significant polarity to the this compound molecule. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.

References

An In-depth Technical Guide to the Predicted Crystal Structure of 3-Fluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry, notably in the synthesis of PET imaging agents and other bioactive molecules.[1][2] Its value lies in the unique conformational constraints and altered physicochemical properties imparted by the fluorinated cyclobutane scaffold. This guide provides a comprehensive analysis of the predicted crystal structure of this compound. In the absence of a publicly available experimentally determined crystal structure, this document synthesizes data from analogous fluorinated compounds and foundational principles of stereochemistry and crystallography to offer a reasoned, in-depth theoretical framework of its solid-state conformation, intermolecular interactions, and crystal packing.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorine into organic molecules can profoundly influence their conformational preferences, pKa, lipophilicity, and metabolic stability. The cyclobutane motif, a four-membered ring, is inherently puckered to alleviate torsional strain.[3] The substitution pattern on this ring dictates the finer details of its conformation. In the case of this compound, the interplay between the electronegative fluorine atom and the hydrogen-bonding carboxylic acid group is expected to govern its three-dimensional structure and its interactions in the solid state. Understanding these features is critical for designing molecules with specific biological activities.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound has been reported, often starting from cyclobutanone.[4] A common synthetic route involves the nucleophilic fluorination of a suitable cyclobutane precursor. The resulting fluorinated intermediate can then be converted to the target carboxylic acid through various functional group transformations. The stereochemistry of the final product (cis or trans) is a crucial aspect of the synthesis, as it will significantly impact the molecule's shape and biological function.

Caption: A generalized synthetic workflow for this compound.

Protocol for Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount for determining the crystal structure. A general approach for the crystallization of a carboxylic acid like this compound is as follows:

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) to determine the compound's solubility at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot and allow it to become supersaturated upon cooling.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Vapor Diffusion: In a larger sealed container, place a vial with a concentrated solution of the compound in a good solvent. In the larger container, add a poor solvent in which the compound is sparingly soluble. The vapor of the poor solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature.

In-Depth Structural Analysis: A Theoretical Perspective

Conformational Landscape of the Cyclobutane Ring

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to minimize torsional strain. For a monosubstituted cyclobutane like fluorocyclobutane, two primary conformers exist: one with the substituent in an axial position and one with it in an equatorial position.[5] The equatorial conformer is generally more stable.[5]

For 1,3-disubstituted cyclobutanes, such as this compound, we must consider both cis and trans isomers.

-

trans-isomer: The fluorine and carboxylic acid groups are on opposite sides of the ring. The most stable conformation is expected to have both bulky substituents in equatorial positions (diequatorial).

-

cis-isomer: The substituents are on the same side of the ring. This necessitates one substituent being in an axial position while the other is equatorial. Steric hindrance will likely favor the larger group (carboxylic acid) occupying the equatorial position.

Caption: Conformational possibilities for cis and trans isomers.

The Pivotal Role of Intermolecular Interactions

The crystal packing of this compound will be dominated by hydrogen bonding between the carboxylic acid moieties. Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state.[6][7] This interaction is a powerful synthon that dictates the supramolecular assembly.

The fluorine atom can also participate in weaker intermolecular interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions.[6] These interactions, while weaker than the carboxylic acid dimerization, will play a crucial role in the overall three-dimensional packing of the molecules in the crystal lattice.

Caption: Hierarchy of intermolecular forces in the crystal structure.

Predicted Crystallographic Parameters

While precise unit cell dimensions and space group cannot be determined without experimental data, we can anticipate certain features based on the analysis of similar structures in the Cambridge Structural Database (CSD).

| Parameter | Predicted Characteristic | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | For a racemic mixture, a centrosymmetric space group is highly likely. |

| Z (molecules/unit cell) | 2, 4, or 8 | These are common values for organic molecules of this size. |

| Key Intermolecular Motif | Hydrogen-bonded R²₂(8) dimer | This is the classic and highly robust hydrogen bonding pattern for carboxylic acids. |

Spectroscopic and Physicochemical Properties: A Reflection of Structure

The solid-state structure will influence the spectroscopic properties of this compound.

-

Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of strong hydrogen bonding. The C=O stretch will be observed around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could provide valuable information about the local environment of the carbon, fluorine, and hydrogen atoms, and could distinguish between different conformers or polymorphs if they exist.

-

Physicochemical Properties: The introduction of fluorine is known to lower the pKa of the carboxylic acid group due to its electron-withdrawing nature.[1][8] This increased acidity can have significant implications for drug design and formulation.

Conclusion and Future Directions

This guide has presented a detailed theoretical analysis of the likely crystal structure of this compound, based on established principles and data from related compounds. The key takeaways are the puckered nature of the cyclobutane ring, the conformational preferences of the cis and trans isomers, and the dominant role of carboxylic acid dimerization in the crystal packing.

The definitive determination of the crystal structure awaits single-crystal X-ray diffraction analysis. Such a study would provide invaluable experimental validation of the principles discussed herein and would offer precise details of bond lengths, bond angles, and intermolecular contacts. This information would be of great benefit to medicinal chemists and materials scientists working with this important fluorinated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - Enamine [enamine.net]

Spectroscopic Data of 3-Fluorocyclobutanecarboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Fluorocyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition and interpretation.

Introduction

This compound is a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. The presence of a strained four-membered ring, an electronegative fluorine atom, and a carboxylic acid functional group results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will present a predictive analysis of its spectroscopic data, grounded in fundamental principles of chemical analysis.

Molecular Structure and Conformation

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[1] The substituents on the ring can exist in either axial or equatorial positions, and the ring can undergo a "ring-flipping" process. For this compound, we will consider both cis and trans isomers, as their spectroscopic properties will differ.

Caption: 2D representation of cis and trans isomers of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be complex due to the puckered nature of the cyclobutane ring and the presence of diastereotopic protons. The chemical shifts are influenced by the electronegativity of the fluorine and carboxylic acid groups.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | 10.0 - 12.0 | singlet (broad) | - |

| H-1 (CH-COOH) | 2.8 - 3.2 | multiplet | J(H,H), J(H,F) |

| H-2, H-4 (CH₂) | 2.2 - 2.8 | multiplet | J(H,H), J(H,F) |

| H-3 (CH-F) | 4.8 - 5.2 | multiplet (doublet of multiplets) | J(H,F) ≈ 45-55, J(H,H) |

Causality behind Predicted Shifts:

-

COOH Proton: The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.

-

H-1 (Methine proton alpha to COOH): This proton is deshielded by the adjacent carboxylic acid group.

-

H-2, H-4 (Methylene protons): These protons are diastereotopic and will have different chemical shifts, leading to complex multiplets.

-

H-3 (Methine proton alpha to F): The highly electronegative fluorine atom causes significant deshielding of the attached proton, shifting it far downfield. The large geminal H-F coupling constant will result in a characteristic splitting pattern.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | Coupling Constant (Hz) |

| COOH | 175 - 180 | singlet | - |

| C-1 (CH-COOH) | 40 - 45 | doublet (due to C-F coupling) | ²J(C,F) ≈ 15-25 |

| C-2, C-4 (CH₂) | 30 - 35 | triplet (due to C-F coupling) | ³J(C,F) ≈ 5-15 |

| C-3 (CH-F) | 80 - 90 | doublet | ¹J(C,F) ≈ 200-250 |

Causality behind Predicted Shifts:

-

COOH Carbon: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift.

-

C-1 (Carbon alpha to COOH): This carbon is influenced by the carboxylic acid and shows a moderate chemical shift. It will also exhibit a smaller two-bond coupling to the fluorine atom.

-

C-2, C-4 (Methylene carbons): These carbons are in a typical alkane region but will show a small three-bond coupling to the fluorine.

-

C-3 (Carbon alpha to F): The direct attachment to the electronegative fluorine atom causes a significant downfield shift. The large one-bond C-F coupling is a key identifying feature.[3]

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover a range of approximately -1 to 13 ppm.

-

Acquisition Time: Typically 2-4 seconds for good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon environment (though C-F coupling will remain).[6]

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts and multiplicities of all signals in both spectra. Measure the coupling constants to aid in structural assignment.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the C-F bond.

Table 3: Predicted IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching |

| C-F | 1000 - 1100 | Strong | Stretching |

| O-H (Carboxylic Acid) | 910 - 950 | Medium, Broad | Bending (Out-of-plane) |

Causality behind Predicted Absorptions:

-

O-H Stretch: The hydrogen bonding in the carboxylic acid dimer results in a very broad and characteristic O-H stretching absorption that often overlaps with the C-H stretching region.[8][9]

-

C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[10]

-

C-F Stretch: The C-F bond has a strong absorption in the fingerprint region, which is a key diagnostic peak for fluorinated compounds.

-

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group also give rise to characteristic absorptions.[11]

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.[14]

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.[15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₅H₇FO₂), the molecular weight is 118.11 g/mol . We would expect to see the molecular ion peak in the mass spectrum, along with characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Predicted Ion | Fragmentation Pathway |

| 118 | [C₅H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₆FO]⁺ | Loss of OH (M - 17) |

| 73 | [C₄H₆F]⁺ | Loss of COOH (M - 45) |

| 56 | [C₄H₈]⁺ | Loss of HF and CO₂ |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Causality behind Predicted Fragmentation:

-

Molecular Ion (M⁺): The initial ionization of the molecule.

-

Loss of OH and COOH: Common fragmentation pathways for carboxylic acids, involving cleavage of the bonds adjacent to the carbonyl group.[16][17]

-

Loss of HF and CO₂: Fragmentation of the cyclobutane ring can lead to the elimination of stable small molecules.

-

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo fragmentation to produce smaller carbocations.[18]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.[19]

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[20]

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[21][22]

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated. The instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often very sensitive.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information about its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous identification and characterization of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and similar fluorinated cyclobutane derivatives. By understanding the principles behind the spectroscopic techniques and the influence of the molecule's structure on the resulting spectra, scientists can confidently analyze and interpret their experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. books.rsc.org [books.rsc.org]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. web.mit.edu [web.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the NMR Analysis of 3-Fluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds represents a powerful approach in modern medicinal chemistry. 3-Fluorocyclobutanecarboxylic acid, a molecule embodying both these features, serves as a versatile building block in the synthesis of novel therapeutics. Its rigid, three-dimensional structure offers a unique conformational landscape, while the fluorine atom can profoundly influence metabolic stability, pKa, and binding affinity. However, the very features that make this compound attractive also introduce significant complexity into its structural elucidation. This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound, offering a practical framework for researchers in drug development and the broader chemical sciences.

Foundational Concepts: Stereoisomerism and its NMR Implications

This compound exists as two diastereomers: cis and trans. The relative orientation of the fluorine and carboxylic acid substituents dictates the molecule's symmetry, which in turn governs the appearance of its NMR spectra.

-

trans-isomer: The fluorine and carboxylic acid groups are on opposite faces of the cyclobutane ring. This arrangement confers a C₂ axis of symmetry, rendering certain pairs of protons and carbons chemically equivalent.

-

cis-isomer: Both substituents reside on the same face of the ring, resulting in a molecule with a Cₛ plane of symmetry. This leads to a different set of equivalences among the ring's protons and carbons.

A thorough understanding of these symmetry differences is paramount for the accurate interpretation of the NMR data for each isomer.

A Multi-Nuclear Approach to Structural Characterization

A complete NMR analysis of this compound necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments across multiple nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides the initial and most detailed insight into the proton framework of the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Note that the chemical shifts, particularly of the acidic proton, will be solvent-dependent.

-

Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: The resulting free induction decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline correction are then applied, and the spectrum is referenced to the residual solvent peak or an internal standard.

Spectral Interpretation:

The ¹H NMR spectra of both isomers are characterized by complex multiplets arising from extensive spin-spin coupling. Key features to analyze include:

-

Chemical Shifts (δ): The protons on the cyclobutane ring will resonate in distinct regions, influenced by the through-bond and through-space effects of the electronegative fluorine and carboxylic acid groups.

-

Coupling Constants (J):

-

Vicinal (³JHH): These couplings between protons on adjacent carbons are highly dependent on the dihedral angle and are crucial for determining the relative stereochemistry.

-

Geminal (²JHH): Coupling between non-equivalent protons on the same carbon.

-

Fluorine-Proton (JHF): The presence of fluorine introduces significant ²JHF (geminal) and ³JHF (vicinal) couplings, which are invaluable for assigning protons relative to the fluorine atom.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and offers crucial information about hybridization and connectivity.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is often beneficial due to the low natural abundance of the ¹³C isotope.

-

Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.

-

Ancillary Experiments: DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for differentiating between CH, CH₂, and quaternary carbons.

Spectral Interpretation:

-

Chemical Shifts (δ): The carbon bearing the fluorine atom (C-F) will be significantly shifted downfield. The carboxylic acid carbonyl carbon will appear at the lowest field (typically > 170 ppm).

-

Carbon-Fluorine Coupling (JCF):

-

One-bond (¹JCF): A large coupling constant (typically > 200 Hz) is observed for the carbon directly attached to the fluorine, appearing as a doublet in the proton-coupled ¹³C spectrum.

-

Two- and Three-bond (²JCF, ³JCF): Smaller couplings to more distant carbons provide further structural information.

-

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides unambiguous information about the fluorine atom.

Experimental Protocol: ¹⁹F NMR

-

Acquisition: ¹⁹F NMR can be performed with or without proton decoupling. The proton-coupled spectrum provides valuable JHF coupling information.

-

Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Spectral Interpretation:

The ¹⁹F chemical shift is highly sensitive to the electronic environment. The multiplicity of the signal in the proton-coupled spectrum will correspond to the number of adjacent protons and their respective coupling constants.

Two-Dimensional (2D) NMR for Unambiguous Assignments

While 1D NMR provides a wealth of data, 2D NMR is indispensable for connecting the various spin systems and achieving complete and confident spectral assignment.

Workflow for 2D NMR Analysis

Caption: Integrated 2D NMR workflow for structural elucidation.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon to which it is directly attached, enabling the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds. This is crucial for identifying quaternary carbons (like the carboxylic acid) and for piecing together the complete molecular framework.

Expected Spectral Data: A Comparative Analysis

While experimental conditions can cause minor variations, the following tables provide representative ¹H and ¹³C NMR data for the cis and trans isomers of this compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Proton | trans-Isomer (δ, ppm, multiplicity, J in Hz) | cis-Isomer (δ, ppm, multiplicity, J in Hz) |

| CH-F | 5.20 (dtt, J = 57.0, 9.0, 7.0) | 5.05 (dtt, J = 58.0, 9.5, 7.5) |

| CH-COOH | 3.15 (m) | 3.30 (m) |

| CH₂ | 2.60 - 2.85 (m) | 2.50 - 2.70 (m) |

| COOH | 11.5 (br s) | 11.8 (br s) |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | trans-Isomer (δ, ppm, ¹JCF in Hz) | cis-Isomer (δ, ppm, ¹JCF in Hz) |

| C-F | 85.0 (d, J = 215) | 83.5 (d, J = 218) |

| C-COOH | 40.5 (d, J = 20) | 41.0 (d, J = 21) |

| CH₂ | 32.0 (d, J = 22) | 31.5 (d, J = 23) |

| COOH | 178.0 | 179.0 |

Conclusion: A Robust Strategy for Structural Verification

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data from multiple nuclei. By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structure and stereochemistry of this important synthetic building block. This rigorous characterization is a critical step in ensuring the quality and efficacy of the novel chemical entities into which it is incorporated, ultimately accelerating the drug discovery and development pipeline.

An In-depth Technical Guide to the Infrared Spectrum of 3-Fluorocyclobutanecarboxylic Acid

Introduction: The Structural Significance of a Fluorinated Cyclobutane Carboxylic Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into small carbocyclic scaffolds has become a cornerstone of molecular design. 3-Fluorocyclobutanecarboxylic acid is a prime exemplar of this strategy, merging the conformational rigidity of a cyclobutane ring with the potent electronic influence of fluorine. This unique combination can profoundly alter a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. For researchers in drug development, understanding the precise structure and purity of such building blocks is not merely a procedural step but a critical determinant of downstream success.

Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method for the structural elucidation of molecules like this compound. By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a unique molecular "fingerprint." This guide provides an in-depth analysis of the expected IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures. We will dissect the spectrum to understand not just what peaks are present, but why they appear at specific wavenumbers, furnishing researchers with the expertise to confidently identify and characterize this vital chemical entity.

Part 1: Theoretical Framework of the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its three key structural components: the carboxylic acid group, the cyclobutane ring, and the carbon-fluorine bond. A causal understanding of each is essential for accurate spectral interpretation.

The Carboxylic Acid Motif: A Tale of Two Bonds and a Proton

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the condensed phase, the O-H bond stretching vibration is exceptionally broad and strong. This absorption typically spans a wide range from 2500 to 3300 cm⁻¹ .[1][2][3][4] This broadness is a direct consequence of the vast population of vibrational states created by the hydrogen-bonding network.[5] The O-H stretch often overlaps with the C-H stretching peaks, creating a distinctive "messy" region.[2]

-

C=O (Carbonyl) Stretching: The carbonyl group produces a very strong and sharp absorption. For a saturated, dimeric carboxylic acid, this peak is expected between 1700 and 1725 cm⁻¹ .[3][5] The position is sensitive; if the acid were monomeric (e.g., in a very dilute non-polar solution), the peak would shift to a higher wavenumber (~1760 cm⁻¹).[1] The electron-withdrawing effect of the fluorine atom on the cyclobutane ring is unlikely to cause a significant shift in the C=O frequency, as it is not in direct conjugation.

-

C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, which is coupled with in-plane O-H bending. This results in a strong, medium-width peak typically found in the 1210-1320 cm⁻¹ region.[2][6][7] Additionally, a broad out-of-plane O-H bending vibration can often be observed around 900-960 cm⁻¹ .[2][6]

The Cyclobutane Ring: Puckering and Stretching

The four-membered cyclobutane ring possesses its own set of characteristic vibrations, though they are often less intense and can be located in the complex "fingerprint region" (below 1500 cm⁻¹).

-

C-H Stretching: The stretching vibrations of the C-H bonds on the CH₂ and CH groups of the ring appear just below 3000 cm⁻¹. Typically, these are found in the 2850-3000 cm⁻¹ range.[6][8] For cyclobutane itself, prominent peaks are noted around 2987 and 2887 cm⁻¹.[8]

-

CH₂ Bending (Scissoring): A characteristic scissoring vibration for the CH₂ groups is expected around 1450-1470 cm⁻¹ .[6]

-

Ring Vibrations: The cyclobutane ring itself undergoes complex "puckering" and "breathing" vibrations. While specific assignments are complex, a band in the 900-935 cm⁻¹ region has been suggested as being characteristic of the cyclobutane ring system, though its utility can be limited.[9]

The Carbon-Fluorine Bond: A Strong, Influential Vibration

The C-F bond is highly polar, resulting in a strong absorption in the IR spectrum.

-

C-F Stretching: The C-F stretching frequency is found in a wide range, generally between 1000 and 1360 cm⁻¹ .[10] For monofluorinated aliphatic compounds, this absorption is typically a strong, sharp band in the 1000-1110 cm⁻¹ region.[10] However, this region is congested, overlapping with C-C and C-O stretching vibrations, which can complicate definitive assignment without comparative analysis.[11] Detailed studies on fluorocyclobutane have assigned various C-F and ring modes throughout this region.[2]

Part 2: Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-fidelity, reproducible IR spectrum, a rigorously defined experimental protocol is paramount. The following describes a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and robust technique for solid and liquid samples.

Methodology: FT-IR Spectroscopy via ATR

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer (e.g., a Bruker Tensor or PerkinElmer Spectrum Two) is powered on and has undergone its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

-

Verify cleanliness by acquiring a background spectrum of the empty, clean crystal. The resulting baseline should be flat and free of contaminant peaks.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions and will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor signal quality.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

-

The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum by applying an ATR correction (if required by the software and desired for library matching) and performing a baseline correction to ensure a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Caption: Experimental workflow for acquiring the FT-IR spectrum of this compound using an ATR accessory.

Part 3: Analysis and Interpretation of the IR Spectrum

By synthesizing the theoretical principles with empirical data from the parent compound, cyclobutanecarboxylic acid[10][12], and fluorocyclobutane[2], we can construct a detailed prediction of the key spectral features.

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |

| 2850 - 3000 | Medium, Sharp | C-H Stretch | Cyclobutane Ring (CH, CH₂) |

| ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer) | Carboxylic Acid |

| ~1465 | Medium | CH₂ Bending (Scissoring) | Cyclobutane Ring |

| ~1420 | Medium, Broad | C-O-H In-plane Bend | Carboxylic Acid |

| ~1260 | Strong | C-O Stretch (coupled) | Carboxylic Acid |

| 1000 - 1100 | Strong, Sharp | C-F Stretch | Fluoro-substituent |

| ~920 | Medium, Broad | O-H Out-of-plane Bend | Carboxylic Acid |

Detailed Spectral Walkthrough

-

The Hydroxyl Region (2500-3300 cm⁻¹): The most dominant feature will be the immense, broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.[1][4] Superimposed on this broad absorption, one should be able to resolve the sharper, weaker C-H stretching peaks of the cyclobutane ring between 2850 and 3000 cm⁻¹.[8]

-